N,N,4-trimethyl-2-(2-((5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)thiazole-5-carboxamide
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Overview
Description
N,N,4-TRIMETHYL-2-[2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as triazole, quinoline, thiazole, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-TRIMETHYL-2-[2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazoloquinoline intermediate, followed by the introduction of the thiazole and carboxamide groups. Key reagents include sulfur-containing compounds and various amines, while reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to precisely control reaction parameters. Additionally, purification steps such as crystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,4-TRIMETHYL-2-[2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
N,N,4-TRIMETHYL-2-[2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,4-TRIMETHYL-2-[2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the application, but typically involves binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene: A simpler aromatic compound with three methyl groups attached to a benzene ring.
1,2,3-Trimethylbenzene: Another aromatic compound with a different arrangement of methyl groups.
2,4,6-Trimethyl-1,3,5-triazine: Contains a triazine ring with three methyl groups.
Uniqueness
N,N,4-TRIMETHYL-2-[2-({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its complex structure, which includes multiple functional groups and heterocycles
Properties
Molecular Formula |
C22H24N6O2S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N,N,4-trimethyl-2-[[2-[(5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H24N6O2S2/c1-11-7-13(3)18-15(8-11)12(2)9-16-25-26-22(28(16)18)31-10-17(29)24-21-23-14(4)19(32-21)20(30)27(5)6/h7-9H,10H2,1-6H3,(H,23,24,29) |
InChI Key |
ZQLQBFGFSGHZCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC3=NN=C(N32)SCC(=O)NC4=NC(=C(S4)C(=O)N(C)C)C)C)C |
Origin of Product |
United States |
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